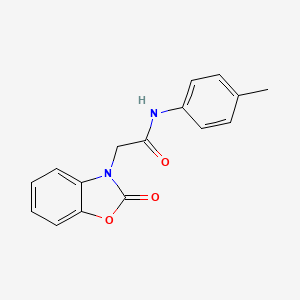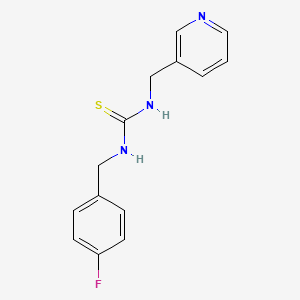![molecular formula C13H11N3O4S B5778222 N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)
N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide, also known as NAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NAT is a thiosemicarbazide derivative that has been synthesized using various methods and has shown promising results in several studies.
Mecanismo De Acción
The mechanism of action of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide is not fully understood. However, several studies have suggested that N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has been reported to have several biochemical and physiological effects. One of the significant effects is its ability to inhibit the activity of HDACs. This leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has also been reported to induce cell cycle arrest and inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide in lab experiments is its ability to inhibit the activity of HDACs, which makes it a potential therapeutic agent for cancer treatment. However, N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has some limitations, including its low solubility in water, which makes it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide. One of the significant areas of research is to investigate the potential of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide. Additionally, studies are needed to investigate the potential of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide in combination with other anti-cancer drugs to enhance its efficacy. Another area of research is to investigate the potential of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide in treating other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide is a thiosemicarbazide derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has been synthesized using various methods and has shown promising results in several studies. It has been reported to inhibit the activity of HDACs, which makes it a potential therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide and investigate its potential in treating other diseases.
Métodos De Síntesis
The synthesis of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has been reported using several methods, including the reaction of 2-thiophene carboxylic acid hydrazide with 4-nitrobenzoyl chloride in the presence of triethylamine. The product obtained was then treated with thiosemicarbazide in ethanol to yield N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide. Another method involves the reaction of 2-thiophene carboxylic acid hydrazide with 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The product obtained was then treated with thiosemicarbazide in ethanol to yield N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide.
Aplicaciones Científicas De Investigación
N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anti-tumor activity. Several studies have reported that N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Propiedades
IUPAC Name |
N'-[2-(4-nitrophenyl)acetyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-12(14-15-13(18)11-2-1-7-21-11)8-9-3-5-10(6-4-9)16(19)20/h1-7H,8H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLWDDDYNDQJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726074 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Thiophene-2-carboxylic acid N'-[2-(4-nitro-phenyl)-acetyl]-hydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)


![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)
![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5778168.png)


![2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5778195.png)
![3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5778203.png)

![methyl 2-chloro-5-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5778214.png)
![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)